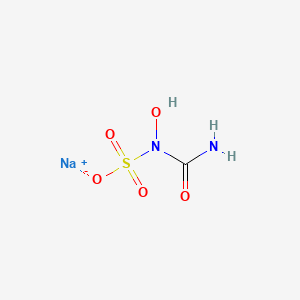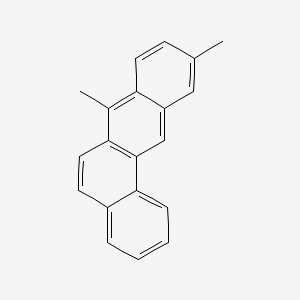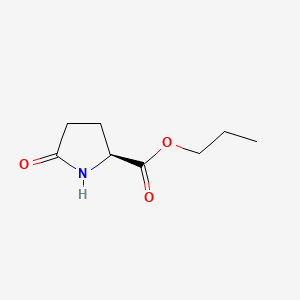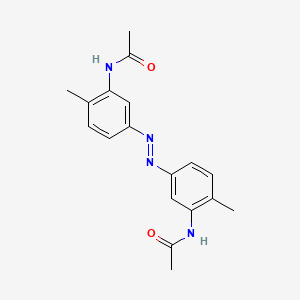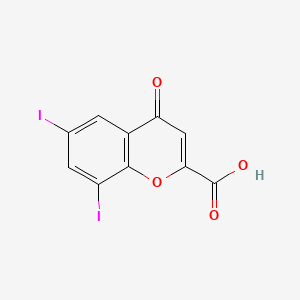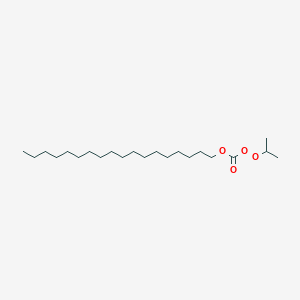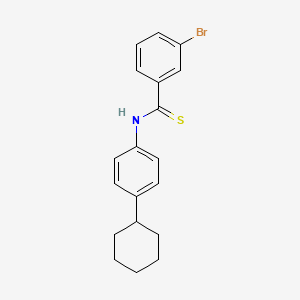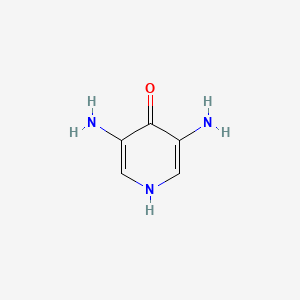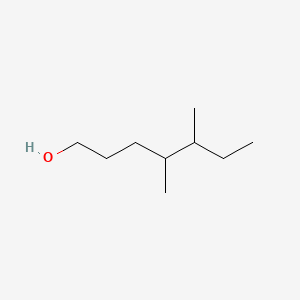
((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This compound is known for its unique structure, which includes two amino groups and a triazinyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol typically involves multi-step reactions. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.
科学研究应用
Chemistry: In chemistry, ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is used as an intermediate in the synthesis of other complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of high-energy materials, such as solid propellants and explosives. It is also utilized in the synthesis of nitrogen-rich compounds for various applications .
作用机制
The mechanism of action of ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as its use as an antitumor agent or in industrial processes .
相似化合物的比较
2,4-Diamino-1,3,5-triazine: Another triazine derivative with similar structural features.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule combining triazine and coumarin structures.
1,3,5-Triazin-2(1H)-one, 4,6-diamino-:
Uniqueness: ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is unique due to its dual amino groups and triazinyl structure, which provide versatility in chemical reactions and applications. Its ability to form stable complexes and undergo various transformations makes it distinct from other similar compounds.
属性
CAS 编号 |
31962-32-0 |
|---|---|
分子式 |
C5H10N6O2 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
[(4,6-diamino-1,3,5-triazin-2-yl)-(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C5H10N6O2/c6-3-8-4(7)10-5(9-3)11(1-12)2-13/h12-13H,1-2H2,(H4,6,7,8,9,10) |
InChI 键 |
LTHDXRBQYLHLTE-UHFFFAOYSA-N |
规范 SMILES |
C(N(CO)C1=NC(=NC(=N1)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
